molecular formula C18H17N3O3 B11004536 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Cat. No.: B11004536
M. Wt: 323.3 g/mol
InChI Key: LLNHBTASHMUYCS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic small molecule featuring a 4-oxo-3,4-dihydroquinazoline core linked via a propanamide bridge to a 4-methoxyphenyl substituent. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as histone deacetylases (HDACs) and kinases .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide

InChI

InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23)

InChI Key

LLNHBTASHMUYCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzazepine derivative, which is crucial for its biological activity. The presence of a sulfanyl group and hydroxyl functionalities enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. A study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity : The cytotoxic effects have been evaluated using human cell lines. Compounds in the same structural class exhibited IC50 values indicating significant cytotoxicity at concentrations ranging from 2 µg/mL to over 50 µg/mL depending on the specific compound and its substituents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The antibacterial action is likely due to the disruption of bacterial cell membranes and interference with metabolic pathways. Compounds with longer hydroxyalkyl chains showed enhanced activity, suggesting a relationship between structure and function .
  • Cytotoxic Mechanism : The cytotoxic effects may stem from the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMIC/IC50 ValuesReference
AntimicrobialActive against MRSA0.5 µg/mL
CytotoxicityInduces apoptosis in cell linesIC50 = 2 - 50 µg/mL

Table 2: Structure-Activity Relationship

Compound StructureActivity LevelNotable Effects
Indole derivative with C5 chainHighStrong antibacterial
Indole derivative with C6 chainModerateCytotoxic
Benzazepine derivativesVariableDependent on substituents

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A series of indole derivatives were synthesized and tested against clinical isolates. Results indicated that compounds with specific modifications exhibited superior antibacterial properties compared to standard antibiotics like levofloxacin .
  • Cytotoxic Assessment : Research involving human fibroblast cell lines revealed that certain derivatives induced significant cytotoxicity at lower concentrations, highlighting their potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The target compound shares a 4-oxoquinazolin-6-yl core with several analogs but differs in substituents at the 3-position and the propanamide-linked moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Melting Point (°C) Yield (%) Purity (%) Key Functional Groups Reference
Target Compound 4-Methoxyphenyl N/A N/A N/A Propanamide, 4-oxoquinazoline -
(E)-3-(3-(4-Chlorobenzyl)-4-oxoquinazolin-6-yl)-N-hydroxyacrylamide (9l) 4-Chlorobenzyl 210–211 65 >99 Hydroxyacrylamide, 4-oxoquinazoline
(E)-3-(3-(2-Fluorobenzyl)-4-oxoquinazolin-6-yl)-N-hydroxyacrylamide (9i) 2-Fluorobenzyl 206–207 67 >95 Hydroxyacrylamide, 4-oxoquinazoline
(E)-3-(3-(2-Chloroethyl)-4-oxoquinazolin-6-yl)-N-hydroxyacrylamide (9b) 2-Chloroethyl 169–170 61 >99 Hydroxyacrylamide, 4-oxoquinazoline
2-(3-(6,8-Bis(4-methoxyphenyl)...tetrahydroquinazolin-2-yl)-...quinazolin-4(3H)-one (4l) Bis(4-methoxyphenyl) 228–230 81 N/A Tetrahydroquinazoline, methoxyphenyl
Key Observations:
  • Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., chloro, fluoro) in HDAC inhibitors (9l, 9i, 9b).
  • Linker Variations : Unlike the hydroxyacrylamide linkers in compounds 9l, 9i, and 9b, the target uses a propanamide bridge. Propanamides are less polar, which could influence cell permeability and pharmacokinetics .
  • Core Modifications : Compound 4l () incorporates a tetrahydroquinazoline core with bis(4-methoxyphenyl) groups, demonstrating that saturation of the quinazoline ring and additional methoxy substituents significantly alter physical properties (e.g., higher melting point: 228–230°C) .

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